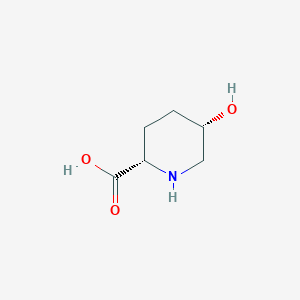

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Description

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (C₆H₁₁NO₃; MW 145.16) is a chiral piperidine derivative with two defined stereocenters at positions 2 and 5 . It is a key intermediate in synthesizing β-lactamase inhibitors such as Relebactam and Avibactam, which are critical for combating antibiotic resistance . The compound features a hydroxyl group at C5 and a carboxylic acid at C2, enabling hydrogen bonding and chelation properties that enhance its biological activity. Its CAS number is 63088-78-8, and it is commercially available through suppliers like Ark Pharm and TaiChem Ltd. .

Properties

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63088-78-8 | |

| Record name | 5-Hydroxy-L-pipecolic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route and Key Steps

The enzymatic resolution method, reported by Wang et al. (2018), begins with commercially available ethyl 5-hydroxypicolinate (1). The synthesis involves three sequential steps:

-

Catalytic Hydrogenation : Ethyl 5-hydroxypicolinate undergoes hydrogenation using Rh/C under 200 psi H₂ in ethanol, yielding ethyl 5-hydroxypiperidine-2-carboxylate (2) with a cis/trans ratio of 97:3.

-

Lipase-Catalyzed Resolution : Crude 2 is treated with Lipozyme CALB (Candida antarctica lipase B) in a potassium phosphate buffer (pH 7.5). This step resolves the racemic mixture, producing enantiopure ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate (3) with a diastereomeric ratio (d.r.) ≥99:1.

-

Protection and Deprotection : The hydroxyl group of 3 is protected using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF), followed by deprotection under acidic conditions to yield the target compound.

Table 1: Reaction Conditions and Outcomes for Enzymatic Resolution

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (d.r.) |

|---|---|---|---|

| Hydrogenation | Rh/C, H₂ (200 psi), ethanol | 98* | 97:3 (cis/trans) |

| Enzymatic resolution | Lipozyme CALB, pH 7.5 buffer | 42.9† | ≥99:1 |

| Boc protection | (Boc)₂O, triethylamine (TEA), THF | 85 | N/A |

*Crude yield; †Total yield over three steps.

Advantages and Limitations

This method achieves exceptional stereocontrol (>99:1 d.r.) through biocatalysis, avoiding hazardous reagents like phosgene used in earlier routes. However, the reliance on enzymatic resolution necessitates optimized pH and temperature conditions, and the lipase’s cost may impact scalability.

Protecting-Group Strategy (Patent-Based Synthesis)

Table 2: Key Parameters for Patent-Based Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Benzyl chloroformate, TEA | Stable intermediate |

| Sulfation | SO₃·pyridine complex, DMF | High regioselectivity |

| Deprotection | H₂/Pd-C, methanol | Quantitative deprotection |

Industrial Applicability

This method simplifies purification by leveraging protecting groups to minimize side reactions. However, multi-step protection/deprotection sequences increase synthetic complexity and cost.

Industrial Production Considerations

Scalability of Enzymatic Resolution

Wang et al. demonstrated the enzymatic route on a 400 g scale, highlighting its industrial viability. Key optimizations include:

Challenges in Protecting-Group Approaches

While the patent method avoids enzymatic catalysts, it requires stoichiometric amounts of expensive reagents (e.g., SO₃·pyridine). Additionally, residual palladium from hydrogenolysis must be controlled to <10 ppm for pharmaceutical compliance.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Enzymatic Resolution | Protecting-Group Strategy |

|---|---|---|

| Stereoselectivity | ≥99:1 d.r. | 95:5 d.r. (estimated) |

| Environmental Impact | Low (aqueous solvents) | Moderate (DMF, Pd-C use) |

| Cost | High (enzyme cost) | Moderate (reagent cost) |

| Scalability | Proven at 400 g scale | Not reported |

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds, which are crucial in asymmetric synthesis .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to mimic natural amino acids, making it useful in studying enzyme-substrate interactions and protein folding .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, including inhibitors of specific enzymes involved in disease pathways .

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. These interactions can modulate enzymatic activity, inhibit or activate receptors, and alter cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Pyrrolidine Derivatives

Methyl 4-hydroxypiperidine-2-carboxylate (CAS 7512-17-6)

- Structure : Differs by having a methyl ester at C2 instead of a carboxylic acid.

- Properties : Increased lipophilicity due to the ester group, reducing aqueous solubility compared to the target compound .

- Applications : Primarily used in synthetic intermediates where ester groups are later hydrolyzed.

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid (CAS 1932476-48-6)

- Structure : A pyrrolidine (5-membered ring) with methyl groups at C1 and C3.

- Applications : Explored in peptide modifications for conformational rigidity .

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

- Structure : A polyhydroxylated pyrrolidine with a hydroxymethyl group.

- Properties : Enhanced polarity and solubility due to multiple hydroxyl groups.

- Applications: Studied as an iminosugar analog for glycosidase inhibition .

Stereoisomers and Salts

(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS 824943-40-0)

- Structure : Stereoisomer with R-configuration at C4.

- Properties : Altered spatial arrangement affects enzyme binding; hydrochloride salt improves stability and solubility .

- Applications : Used in comparative studies to evaluate stereochemical impact on β-lactamase inhibition .

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS 63088-78-8)

Protected Derivatives

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic Acid (CAS 1487347-86-3)

Comparative Data Table

Biological Activity

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as 5-Hydroxypiperidine-2-carboxylic acid (5-HPA), is a chiral compound with significant biological relevance. This article explores its biological activity, including its biochemical properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- IUPAC Name : this compound

- CAS Number : 63088-78-8

This compound features a piperidine ring with a hydroxyl group and a carboxylic acid group, which contributes to its reactivity and interactions with biological systems.

This compound plays a crucial role in various biochemical reactions. It is synthesized from L-pipecolic acid through the action of L-pipecolic acid hydroxylase. This enzymatic conversion highlights its involvement in amino acid metabolism and potential neuroprotective roles in mammals.

| Property | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for L-pipecolic acid hydroxylase |

| Metabolic Pathways | Involved in amino acid synthesis and neurotransmitter systems |

| Natural Sources | Found in plants such as Calliandra angustifolia and Morus alba |

Biological Activity

Research indicates that this compound exhibits various biological activities that may have therapeutic implications:

- Neuroprotective Properties : Preliminary studies suggest that it may influence neurochemical pathways, potentially offering protective effects against neurodegenerative conditions.

- Antimicrobial Activity : The compound has been implicated in bacterial iron acquisition and biofilm formation, suggesting a role in pathogenicity and resistance mechanisms.

- Plant Metabolism : In plant systems, it has been shown to induce the expression of pathogenesis-related genes, enhancing resistance to bacterial pathogens.

Study on Neuroprotective Effects

A study investigated the effects of 5-HPA on neuronal cell cultures. Results indicated that treatment with 5-HPA led to increased cell viability under oxidative stress conditions compared to control groups. This suggests its potential as a neuroprotective agent .

Antimicrobial Activity Investigation

In another study focusing on bacterial pathogens, 5-HPA was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated a significant reduction in biofilm density at concentrations of 100 µg/mL, indicating its potential utility in combating antibiotic-resistant infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Factors influencing its bioavailability include:

- Absorption : The compound is absorbed through specific transporters across cellular membranes.

- Distribution : It exhibits unique subcellular localization patterns that are critical for its biological activity.

- Metabolism : Primarily metabolized by enzymes involved in amino acid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.